![molecular formula C16H12ClN3O4S B2793179 3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-28-2](/img/structure/B2793179.png)
3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
Target of Action
The primary target of this compound is the Smoothened receptor (Smo) . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is critical for development, cell growth, migration, and stem cell maintenance .
Mode of Action
The compound acts as an antagonist to the Smo receptor . It binds to the receptor and inhibits its function, thereby disrupting the Hedgehog signaling pathway . This results in the inhibition of cell growth and migration, which can be beneficial in the treatment of certain types of cancer .
Biochemical Pathways
The compound primarily affects the Hedgehog signaling pathway . This pathway is involved in the regulation of cell growth, migration, and differentiation. By inhibiting the Smo receptor, the compound disrupts this pathway, leading to a decrease in cell growth and migration .
Result of Action
The inhibition of the Smo receptor and the subsequent disruption of the Hedgehog signaling pathway can lead to a decrease in cell growth and migration . This can be particularly beneficial in the treatment of cancers where this pathway is abnormally activated .
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in lab experiments is its potential as a selective anticancer agent. This compound has been shown to inhibit the growth of cancer cells while having minimal effects on normal cells. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the study of 3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential use as a treatment for other diseases such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity.
Synthesis Methods
The synthesis of 3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been achieved using various methods. One common method involves the reaction of 3-chlorobenzoyl chloride with 5-(3-methylsulfonylphenyl)-1,3,4-oxadiazole-2-amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound. Other methods include the use of different starting materials and reaction conditions.
Scientific Research Applications
3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for its potential applications in scientific research. One area of interest is its use as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. Other potential applications include its use as an anti-inflammatory agent and as a potential treatment for neurological disorders.
properties
IUPAC Name |
3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-7-3-5-11(9-13)15-19-20-16(24-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOGDWRTZSDYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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